molecular formula C17H11Cl3N4O2 B2515469 N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide CAS No. 338403-51-3

N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2515469
CAS No.: 338403-51-3
M. Wt: 409.65
InChI Key: XEYRMMXBJTYBPQ-UHFFFAOYSA-N
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Description

N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the chloropyridinyl group: This step might involve a nucleophilic substitution reaction where a chloropyridine derivative reacts with the pyrrole compound.

    Attachment of the dichlorobenzoyl group: This can be done through an acylation reaction, where the pyrrole compound reacts with a dichlorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: Catalysts such as Lewis acids can be used to enhance reaction rates.

    Controlled temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole oxides, while reduction could produce pyrrole hydrides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. These might include:

    Enzymes: The compound could inhibit or activate certain enzymes.

    Receptors: It might bind to specific receptors, altering their activity.

    Pathways: The compound could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide: can be compared with other pyrrole derivatives such as:

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N4O2/c18-10-4-5-11(12(19)7-10)16(25)9-6-13(21-8-9)17(26)24-23-15-3-1-2-14(20)22-15/h1-8,21H,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYRMMXBJTYBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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